

molecular structure of 1,1,2-trimethylcyclopropane

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An In-Depth Technical Guide to the Molecular Structure of **1,1,2-Trimethylcyclopropane**

Abstract

The cyclopropane moiety, a fundamental three-membered carbocycle, is a recurring motif in natural products and a versatile building block in synthetic chemistry. Its inherent ring strain dictates unique geometric, electronic, and reactive properties. This guide provides a comprehensive examination of the molecular structure of **1,1,2-trimethylcyclopropane**, a chiral derivative. We will delve into its stereochemistry, three-dimensional geometry as determined by computational and spectroscopic methods, detailed spectroscopic signatures for characterization, and the influence of its structure on reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this specific substituted cyclopropane.

Nomenclature and Stereoisomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is **1,1,2-trimethylcyclopropane**.^[1] The numbering of the cyclopropane ring begins at one of the gem-dimethyl substituted carbons (C1), proceeds to the carbon bearing the single methyl group (C2), and finishes at the remaining carbon (C3).

A critical feature of **1,1,2-trimethylcyclopropane** is the presence of a stereocenter at the C2 position. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, the C1 carbon (itself substituted with two methyl groups), and the C3 carbon. Consequently, the

molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These are designated as (R)-**1,1,2-trimethylcyclopropane** and (S)-**1,1,2-trimethylcyclopropane**.



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Caption: Enantiomers of **1,1,2-trimethylcyclopropane**.

Three-Dimensional Geometry and Conformational Analysis

The geometry of the cyclopropane ring is fundamentally dictated by its high degree of ring strain, estimated to be around 27.5 kcal/mol.[2] This strain arises from two main factors:

- **Angle Strain:** The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This results in "bent" or banana bonds, where the inter-orbital angle is larger than the internuclear angle.[3]
- **Torsional Strain:** The planar nature of the three-carbon ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, maximizing torsional strain.[4]

For **1,1,2-trimethylcyclopropane**, the substitution of hydrogen atoms with bulkier methyl groups introduces additional steric considerations. While experimental geometric parameters from methods like gas-phase electron diffraction are not readily available in the literature for

this specific molecule, data can be reliably predicted using computational chemistry methods.
[5]

Table 1: Predicted Geometric Parameters of **1,1,2-Trimethylcyclopropane**

Parameter	Description	Predicted Value	Causality
C1-C2 Bond Length	Bond between the two substituted carbons	~1.52 Å	Steric repulsion between the C1 gem-dimethyl groups and the C2 methyl group can slightly elongate this bond compared to unsubstituted cyclopropane (~1.51 Å).
C1-C3 / C2-C3 Bond Lengths	Bonds involving the unsubstituted CH ₂ group	~1.51 Å	These are expected to be closer to the standard cyclopropane C-C bond length.
C-C-C Angles	Internal ring angles	~60°	Largely fixed by the cyclic nature of the molecule.

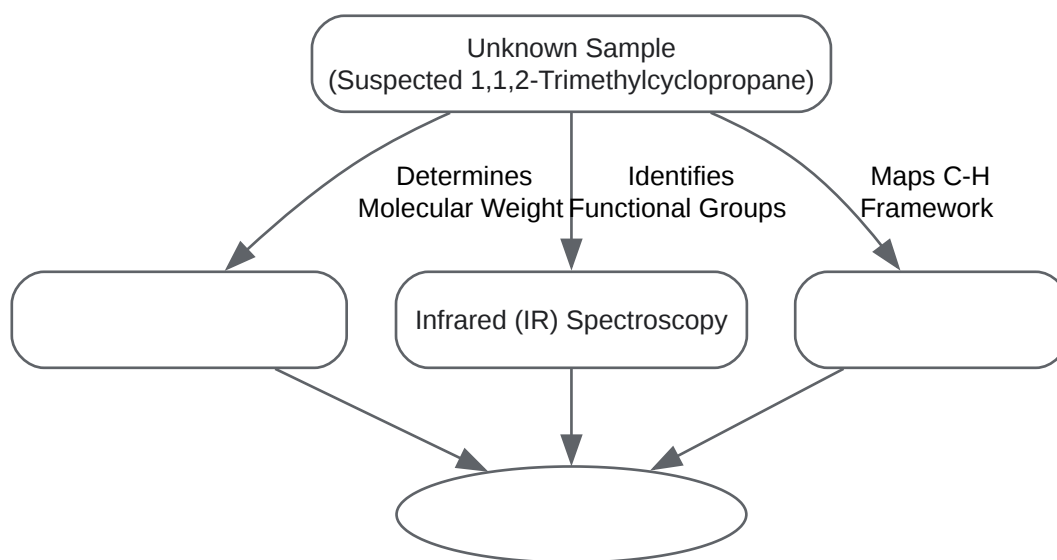
| H-C2-C1-C(gem) Dihedral Angle | Torsional angle defining methyl group conformation | Varies
| The methyl groups will rotate to minimize steric interactions. The C2-methyl group likely adopts a staggered conformation relative to the C1-geminal methyl groups. |

Conformational Flexibility: The primary source of conformational flexibility in **1,1,2-trimethylcyclopropane** is the rotation of the three methyl groups around their respective C-C single bonds. The cyclopropane ring itself is exceptionally rigid.[4] The rotational barriers for these methyl groups are influenced by steric hindrance from neighboring groups. The two geminal methyl groups at C1 will experience steric repulsion, and both will interact with the

methyl group at C2. These interactions, though small, define the minimum energy conformation of the molecule.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of **1,1,2-trimethylcyclopropane**. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's connectivity and chemical environment.



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Caption: Workflow for the spectroscopic elucidation of **1,1,2-trimethylcyclopropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule. The high ring strain and resulting electronic structure cause protons and carbons of the cyclopropane ring to be significantly shielded, appearing at unusually high-field (low ppm) values in the NMR spectrum.^[6]

¹H NMR Spectrum: The proton NMR spectrum of **1,1,2-trimethylcyclopropane** is complex due to the chirality and the diastereotopic nature of the protons on the C3 carbon.

- **Methyl Protons:** Three distinct signals are expected for the three methyl groups. The two geminal methyls at C1 are diastereotopic and thus chemically non-equivalent, giving rise to

two separate singlets. The methyl group at C2 will appear as a doublet due to coupling with the adjacent proton at C2.

- **Ring Protons:** The single proton at the chiral center (C2) will appear as a complex multiplet due to coupling with the C2-methyl protons and the two diastereotopic protons on C3. The two protons on C3 are also diastereotopic and will appear as distinct multiplets, coupling with each other (geminal coupling) and with the proton on C2 (vicinal coupling).

^{13}C NMR Spectrum: The carbon NMR spectrum provides a clear count of the unique carbon environments.

- **Methyl Carbons:** Three distinct signals are expected for the three methyl groups due to their different chemical environments.
- **Ring Carbons:** Three signals are expected for the ring carbons (C1, C2, and C3), confirming the asymmetry of the molecule.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Group	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Multiplicity (^1H)
C1-(CH₃)₂ (gem-cis)	~0.9 - 1.1	~20 - 25	Singlet
C1-(CH ₃) ₂ (gem-trans)	~0.9 - 1.1	~25 - 30	Singlet
C2-CH ₃	~1.0 - 1.2	~15 - 20	Doublet
C2-H	~0.5 - 0.7	~20 - 25	Multiplet
C3-H ₂	~0.1 - 0.4	~10 - 15	Multiplets

Note: These are estimated values. Actual spectra should be consulted for precise assignments.

[\[1\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

Vibrational spectroscopy probes the molecule's functional groups and skeletal structure.[\[8\]](#)[\[9\]](#)

For **1,1,2-trimethylcyclopropane**, the key IR absorptions are:

- C-H Stretching (sp^3): Strong bands in the 2850-3000 cm^{-1} region corresponding to the methyl C-H bonds.
- C-H Stretching (cyclopropyl): A characteristic, slightly higher frequency band around 3050-3080 cm^{-1} for the C-H bonds directly attached to the strained ring.
- CH_2 Scissoring/Bending: Absorptions around 1450-1470 cm^{-1} .
- Cyclopropane Ring Vibrations: A characteristic band, often referred to as the "ring breathing" mode, typically appears near 1020 cm^{-1} .^[10]

Protocol: Acquiring a 1H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality proton NMR spectrum.

- Sample Preparation: a. Accurately weigh approximately 5-10 mg of **1,1,2-trimethylcyclopropane**. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube. Causality: Deuterated solvent is used to avoid a large interfering solvent signal in the proton spectrum.^[6] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
- Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. Trustworthiness: A stable lock ensures field stability throughout the experiment, preventing signal drift. c. Shim the magnetic field to optimize its homogeneity. This is visually confirmed by observing a sharp, symmetrical signal for the TMS peak. Trustworthiness: Proper shimming is critical for high resolution and accurate multiplet analysis.
- Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (~2-4 seconds). b. Apply a calibrated 90° radiofrequency pulse. c. Collect the Free Induction Decay (FID) signal. d. Repeat the process for a set number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio. The signal increases by the number of scans (N), while the noise increases by the square root of N.

- Data Processing: a. Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in pure absorption mode. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the area under each peak. The relative ratios of these integrals should correspond to the ratio of protons in each unique environment, providing a self-check on the assignment.

Synthesis and Reactivity

Synthesis: A common route to substituted cyclopropanes is the cyclopropanation of an alkene. For **1,1,2-trimethylcyclopropane**, a logical precursor would be 2-methyl-2-butene. The Simmons-Smith reaction, using diiodomethane (CH_2I_2) and a zinc-copper couple ($\text{Zn}(\text{Cu})$), is a classic and effective method for this transformation.

Reactivity: The chemical reactivity of **1,1,2-trimethylcyclopropane** is dominated by its high ring strain.^[11] Reactions that lead to the opening of the three-membered ring are thermodynamically favorable. For example, catalytic hydrogenation with H_2 over a palladium or platinum catalyst at elevated temperature and pressure will cleave a C-C bond to yield the corresponding acyclic alkane, 2,3-dimethylbutane. The strained bonds are also susceptible to attack by strong electrophiles, initiating ring-opening pathways.^{[12][13]}

Applications in Research

While not a widely used commercial chemical, **1,1,2-trimethylcyclopropane** and its derivatives serve as important model compounds in physical organic chemistry for studying the effects of strain and substitution on molecular properties and reactivity. The rigid, well-defined geometry of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry and drug design, where it can act as a conformationally restricted bioisostere for other chemical groups.^[2]

Conclusion

The molecular structure of **1,1,2-trimethylcyclopropane** is a fascinating case study in the interplay of ring strain, steric effects, and stereochemistry. Its chiral nature, the unique spectroscopic signatures resulting from its strained electronic system, and its strain-driven reactivity make it a molecule of significant academic interest. A thorough understanding of its

three-dimensional structure and spectroscopic properties, as outlined in this guide, is essential for any scientist working with or designing molecules containing this fundamental carbocyclic unit.

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